6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
CAS No.: 3918-07-8
Cat. No.: VC20425957
Molecular Formula: C17H17FN4OS
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3918-07-8 |
|---|---|
| Molecular Formula | C17H17FN4OS |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 6-[(3-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine |
| Standard InChI | InChI=1S/C17H17FN4OS/c18-13-5-3-4-12(8-13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-6-1-2-7-23-14/h3-5,8,10-11,14H,1-2,6-7,9H2 |
| Standard InChI Key | CEOUXWZVBBHYKV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC(=CC=C4)F |
Introduction
Structural Characterization and Molecular Identity
Core Chemical Architecture
6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine features a purine core (a bicyclic structure comprising fused pyrimidine and imidazole rings) substituted at position 6 with a 3-fluorophenylmethylsulfanyl group and at position 9 with a tetrahydropyran (oxan-2-yl) moiety. The fluorine atom at the meta position of the phenyl ring introduces electronegativity, while the sulfanyl group enhances potential interactions with biological targets through hydrogen bonding and hydrophobic effects .
Table 1: Key Molecular Descriptors
The compound’s three-dimensional conformation, determined via PubChem’s computational models, reveals a bent geometry that may facilitate binding to enzymatic pockets . The tetrahydropyran group contributes to stereochemical complexity, with the oxygen atom in the pyran ring enabling hydrogen bonding.
Synthetic Pathways and Analog Development
Table 2: Comparative Analysis of Analogous Purine Derivatives
| Compound | Substituents | hCB1 Ki (nM) | Selectivity (hCB1/hCB2) |
|---|---|---|---|
| Otenabant | 4-Aminopiperidine | 0.1 | >10,000 |
| Compound 65 (PMC study) | 6-(Difluoromethoxy)pyridin-3-yl | 4 | >10,000 |
| Target Compound | 3-Fluorophenylmethylsulfanyl | Not reported | Not reported |
Data adapted from highlight the role of fluorine and sulfur in enhancing receptor affinity. Though the target compound’s pharmacological data remain uncharacterized, structural parallels suggest potential CB1 antagonism .
Industrial and Research Applications
Emerging Opportunities
This compound’s primary application lies in medicinal chemistry, serving as a scaffold for developing:
-
Peripherally Acting CB1 Antagonists: For metabolic disorders without CNS side effects .
-
Anticancer Agents: Fluorinated purines interfere with DNA synthesis in rapidly dividing cells.
-
Antiviral Therapeutics: Sulfur-containing purines inhibit viral polymerases.
Ongoing research must address gaps in pharmacokinetic profiling and target validation to unlock its full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume